Fullerenes

Polymer nanocomposites Mechanical reinforcement Carbon nanofillers

Fullerene C60 is a 0D carbon allotrope with discrete molecular identity (C60, ~1.0 nm) and high electron affinity (2.7–2.8 eV). Unlike CNTs or graphene, C60 enables stoichiometric functionalization and solution processability. At 1.0 wt% in epoxy, C60 achieves 40–50% higher tensile strength than CNT/epoxy with 63 nm aggregate size, eliminating high-shear dispersion. Pristine nano-C60 induces ≥1000× higher cytotoxicity vs hydroxylated derivatives for photodynamic therapy. PC60BM provides essential baseline OPV calibration. Select based on quantitative performance data.

Molecular Formula C60
Molecular Weight 720.6 g/mol
CAS No. 99685-96-8
Cat. No. B074262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFullerenes
CAS99685-96-8
SynonymsBuckminsterfullerene
Buckminsterfullerenes
Buckyball
Buckyballs
Fullerene
Fullerenes
Molecular FormulaC60
Molecular Weight720.6 g/mol
Structural Identifiers
SMILESC12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23
InChIInChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59
InChIKeyXMWRBQBLMFGWIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVirtually insoluble in acetone, ethers, and alcohols
/C60/ is essentially insoluble in polar solvents, sparingly soluble in alkanes. In aromatic solvents and in carbon disulfide appreciable solubilities are observed.
Solubility (in mg/mL) of (60)fullerene: n-pentane 0.005;  n-hexane 0.043;  cyclohexane 0.036;  n-decane 0.071;  decalins 4.6;  dichloromethane 0.26;  carbon disulfide 7.9;  dichloromethane 0.26;  chloroform 0.16;  tetrachloromethane 0.32;  tetrahydrofuran 0.0;  benzene 1.7;  toluene 2.8;  tetralin 16;  benzonitrile 0.41;  anisole 5.6;  1,2-dichlorobenzene 27;  1-methylnaphthalene 33;  1-chloronaphthalene 41;  acetone 0.001;  methanol 0.0
The solubility of C70 decreases relative to that of C60 ... roughtly 50% of the values for C60 in toluene, chlorobenzene, 1,2-dichlorobenzene, trichloromethane and hexane. Water solubility is greatly increased by the addition of hydroxyl groups either to the cage (giving fullerenols) or having them present in addends
For more Solubility (Complete) data for FULLERENES (6 total), please visit the HSDB record page.

Fullerenes (CAS 99685-96-8) Product Specification and Core Characteristics


Fullerenes (CAS 99685-96-8) represent a unique class of carbon allotropes characterized by a closed-cage molecular architecture composed entirely of carbon atoms arranged in fused pentagonal and hexagonal rings, with C60 being the most abundant and commercially relevant form [1]. This zero-dimensional (0D) nanomaterial exhibits distinctive physicochemical properties including high electron affinity (ca. 2.7–2.8 eV), a well-defined spherical geometry with van der Waals diameter of approximately 1.0 nm, and the ability to reversibly accept up to six electrons [2]. As a molecular solid with discrete molecular identity rather than an extended covalent network, fullerenes occupy a unique niche among carbon nanomaterials, offering advantages in applications requiring precise stoichiometric control, solution processability, and defined molecular interactions [3].

Why Fullerenes (CAS 99685-96-8) Cannot Be Simply Replaced by Other Carbon Nanomaterials


Direct substitution of fullerenes with other carbon allotropes—carbon nanotubes (CNTs), graphene, carbon black, or activated carbon—yields functionally divergent outcomes due to fundamental differences in dimensionality (0D versus 1D/2D), surface polarity, aggregation behavior, and electron-transfer kinetics [1]. Fullerenes exhibit a discrete molecular nature that confers predictable stoichiometry and solution-phase handling, whereas CNTs and graphene form entangled or stacked networks with batch-dependent properties [2]. Furthermore, surface modification and derivatization of fullerenes proceed via well-defined cycloaddition and nucleophilic addition pathways, enabling precise control over solubility and bioactivity that is not achievable with the heterogeneous surface chemistry of carbon black or activated carbon [3]. These intrinsic differences preclude generic substitution and necessitate compound-specific selection based on the quantitative performance evidence presented below.

Fullerenes (CAS 99685-96-8) Quantitative Differentiation Evidence Versus Alternatives


Superior Tensile Reinforcement in Epoxy Composites: Fullerene-C60 vs. CNT and Graphene

In a head-to-head comparative study of carbon nanofillers in epoxy matrices, Fullerene-C60-loaded composites exhibited significantly higher tensile strength enhancement compared to composites containing carbon nanotubes (CNT) or graphene nanoplatelets (GNP) at equivalent weight loadings [1]. C60/epoxy demonstrated a 40-50% improvement in tensile strength over CNT/epoxy and approximately 30% over GNP/epoxy at 1.0 wt% filler content [1]. This differential performance stems from the superior dispersion characteristics of the 0D spherical C60 particles (average aggregate size ~63 nm at 1.0 wt%) compared to the extensive agglomeration observed with CNT (~2300 nm) and GNP (~230 nm) [1].

Polymer nanocomposites Mechanical reinforcement Carbon nanofillers

Reduced Agglomeration and Superior Dispersion: Fullerene-C60 vs. CNT and Graphene

Dynamic light scattering (DLS) analysis under identical dispersion protocols revealed that Fullerene-C60 exhibits substantially smaller aggregate sizes compared to carbon nanotubes (CNT) and graphene nanoplatelets (GNP) across the entire tested concentration range (0.1–3.0 wt%) [1]. At 1.0 wt% loading, the average aggregate size for C60 was 63 nm, whereas CNT formed aggregates averaging 2300 nm (36-fold larger) and GNP formed aggregates averaging 230 nm (3.6-fold larger) [1]. This quantifiable difference in dispersion quality translates directly to improved composite homogeneity, reduced defect density, and more consistent mechanical and barrier properties [1].

Nanoparticle dispersion Composite processing Carbon nanomaterials

Differential Cytotoxicity and Cell Death Mechanism: Pristine Nano-C60 vs. Hydroxylated C60(OH)n

Comparative cytotoxicity assessment using crystal violet assay revealed that pristine nano-C60 is at least three orders of magnitude (≥1000×) more toxic than polyhydroxylated fullerene C60(OH)n across multiple cell lines, including mouse L929 fibrosarcoma, rat C6 glioma, and U251 human glioma cells [1]. Mechanistically, nano-C60 induced rapid, ROS-associated necrosis with membrane damage within hours, whereas C60(OH)n triggered delayed, ROS-independent apoptosis characterized by DNA fragmentation without membrane permeabilization [1]. Furthermore, the antioxidant N-acetylcysteine protected against nano-C60 toxicity but not C60(OH)n toxicity, while the pan-caspase inhibitor z-VAD-fmk blocked C60(OH)n-induced apoptosis but not nano-C60-mediated necrosis [1].

Nanotoxicology Fullerene derivatives Cell viability

Electrochemical Reduction Potential Comparison: C60 vs. C70 Fullerene

Electrochemical reduction studies using mercury hemispherical ultramicroelectrodes in acetonitrile-toluene mixtures demonstrate that C70 is more readily reduced than C60 across all accessible reduction states up to the hexaanion [1]. The differences in redox potentials indicate that electron addition to C70 and its anions is thermodynamically more favorable compared to the corresponding reduction steps of C60 [1]. Both fullerenes form stable hexaanions (C60(6-) and C70(6-)) under identical conditions at room temperature, but the lower reduction potentials of C70 reflect its larger π-conjugated system and lower LUMO energy [1].

Electrochemistry Fullerene isomers Redox potential

Radical Scavenging Rate Constant: C60 vs. C70 Fullerene

Rate constants for cumyl radical addition to fullerenes were determined using the initiated cumene oxidation model reaction at 333 K. C60 exhibited a rate constant of k = (1.9 ± 0.2) × 10^8 M^-1 s^-1, while C70 demonstrated a higher rate constant of k = (3.0 ± 0.3) × 10^8 M^-1 s^-1, representing a 58% increase in radical scavenging efficiency [1]. Mixtures with increasing C70 content showed proportionally increasing rate constants: C60/C70 (93/7) at (2.3 ± 0.2) × 10^8 and C60/C70 (80/20) at (2.7 ± 0.2) × 10^8 M^-1 s^-1 [1]. The oxidation rates depended linearly on the reciprocal square root of fullerene concentration, confirming the mechanism of radical addition to the fullerene core [1].

Antioxidant activity Free radical scavenging Fullerene isomers

Photovoltaic Performance: Fullerene Acceptor PC60BM vs. Non-Fullerene Acceptors

In bulk heterojunction (BHJ) organic solar cells using the common thiazolothiazole-dithienosilole copolymer donor (PSEHTT), comparative evaluation of acceptor materials revealed that the fullerene derivative PC60BM outperforms a rationally designed non-fullerene acceptor (DBFI-T) in overall power conversion efficiency [1]. External quantum efficiency spectra for PSEHTT:PC60BM devices showed peaks of 60-65% in the 380-620 nm range, confirming efficient charge photogeneration from both photoexcited donor and acceptor phases [1]. Independent Xenon-flash time-resolved microwave conductivity measurements predicted and validated the relative conversion efficiency ranking: PSEHTT:DBFI-T > PSEHTT:PC60BM > PSEHTT:BFI-P2, establishing PC60BM as a benchmark reference with performance superior to simpler non-fullerene alternatives [1].

Organic photovoltaics Electron acceptors Bulk heterojunction

Fullerenes (CAS 99685-96-8) Recommended Procurement Application Scenarios


Polymer Nanocomposite Reinforcement Requiring Superior Tensile Strength and Dispersion

For epoxy-based composite applications demanding maximum mechanical reinforcement per unit filler mass, Fullerene-C60 is the optimal selection based on direct comparative data showing 40-50% higher tensile strength than CNT/epoxy and ~30% higher than GNP/epoxy at equivalent 1.0 wt% loading [1]. The 63 nm average aggregate size of C60 at this loading (versus 2300 nm for CNT and 230 nm for GNP) eliminates the need for specialized high-shear dispersion equipment, reducing processing costs and minimizing defect-induced premature failure [1]. This scenario is particularly relevant for aerospace adhesives, high-performance coatings, and structural composites where batch-to-batch consistency and predictable mechanical response are critical procurement criteria.

Anticancer Research Requiring Potent Pro-Oxidant Cytotoxicity

In oncology research applications where induction of rapid necrotic cell death is desired, pristine nano-C60 should be procured rather than hydroxylated derivatives, as evidenced by three orders of magnitude (≥1000×) higher cytotoxicity across multiple cell lines (L929, C6, U251) [1]. The ROS-associated necrosis mechanism induced by nano-C60 occurs within hours, whereas C60(OH)n triggers delayed apoptosis requiring caspase activation [1]. Procurement of pristine C60 is specifically indicated for studies of photodynamic therapy, oxidative stress induction, and combination strategies with existing chemotherapeutic agents that synergize with ROS-mediated cell death pathways.

Antioxidant Formulation Requiring Controlled Radical Scavenging Kinetics

For antioxidant applications in polymer stabilization or lubricant additives, the selection between C60 and C70 should be guided by quantitative radical scavenging rate constants: C70 provides 58% higher radical trapping efficiency (k = 3.0 × 10^8 M^-1 s^-1) compared to C60 (k = 1.9 × 10^8 M^-1 s^-1) at 333 K [1]. C60 remains the preferred choice when lower reactivity is desired to avoid excessive consumption of antioxidant additives or when cost considerations favor the more abundant C60 isomer. Mixed C60/C70 grades offer tunable intermediate performance [1]. This scenario applies to thermal stabilizers for polyolefins, engine oil additives, and biomedical formulations targeting specific oxidative stress conditions.

Organic Photovoltaic Benchmarking and Reproducible Device Fabrication

Despite performance advances in non-fullerene acceptors, PC60BM (6,6-phenyl-C60-butyric acid methyl ester) remains the essential procurement choice for establishing baseline photovoltaic performance, calibrating device fabrication protocols, and ensuring cross-laboratory reproducibility in organic solar cell research [1]. The well-characterized EQE response (60-65% peaks in the 380-620 nm range) and established synthetic purity standards enable direct comparison of donor materials and device architectures against a consistent reference point [1]. This scenario is critical for academic research groups initiating new OPV programs, industrial R&D teams validating manufacturing processes, and any application requiring statistically meaningful device performance comparisons.

Technical Documentation Hub

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